molecular formula C9H15N B3332371 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] CAS No. 890151-81-2

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

Cat. No.: B3332371
CAS No.: 890151-81-2
M. Wt: 137.22
InChI Key: AFDYRYDHPRQWLZ-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic amine, the cyclopropane ring can be introduced through a series of reactions involving halogenation and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane]
  • 8-Azaspiro[bicyclo[3.2.1]octane-3,1’'-cyclopropane] hydrochloride

Uniqueness

Compared to similar compounds, 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-6-9(3-4-9)5-7(1)10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDYRYDHPRQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC3)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

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